molecular formula C16H15N3OS B2710045 2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide CAS No. 1207040-01-4

2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide

Cat. No.: B2710045
CAS No.: 1207040-01-4
M. Wt: 297.38
InChI Key: BETFYPZCRMPYSE-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide is an organic compound that features a thiazole ring substituted with two methyl groups and a quinoline moiety attached via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 2,4-dimethylthiazole is prepared by reacting 2,4-dimethyl-3-oxobutanenitrile with thiourea under acidic conditions.

  • Quinoline Derivative Preparation: : The quinoline moiety is synthesized separately, often starting from aniline derivatives through the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

  • Coupling Reaction: : The final step involves coupling the thiazole and quinoline derivatives. This is achieved by reacting 2,4-dimethylthiazole with quinoline-5-carboxylic acid chloride in the presence of a base such as triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline moiety, potentially reducing it to tetrahydroquinoline derivatives.

    Substitution: The acetamide linkage can be a site for nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution at the acetamide linkage.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving thiazole and quinoline derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylthiazol-5-yl)acetamide: Lacks the quinoline moiety, making it less versatile in biological applications.

    N-(Quinolin-5-yl)acetamide:

    2-(2-Methylthiazol-5-yl)-N-(quinolin-5-yl)acetamide: Similar but with fewer methyl groups, potentially affecting its stability and reactivity.

Uniqueness

2-(2,4-Dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide is unique due to the presence of both the thiazole and quinoline moieties, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-quinolin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-10-15(21-11(2)18-10)9-16(20)19-14-7-3-6-13-12(14)5-4-8-17-13/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETFYPZCRMPYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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